molecular formula C14H18ClNO2 B12734754 Quinaldine, 4,7-diethoxy-, hydrochloride CAS No. 92250-98-1

Quinaldine, 4,7-diethoxy-, hydrochloride

Cat. No.: B12734754
CAS No.: 92250-98-1
M. Wt: 267.75 g/mol
InChI Key: QJUIMPVQDQEYKI-UHFFFAOYSA-N
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Description

Historical Context of Quinaldine Derivatives in Heterocyclic Chemistry

The quinoline nucleus has been a cornerstone of heterocyclic chemistry since its isolation from coal tar in 1834. Quinaldine (2-methylquinoline), first synthesized via the Skraup reaction using aniline and paraldehyde, emerged as a critical building block for dyes and pharmaceuticals in the early 20th century. The introduction of alkoxy substituents, such as ethoxy groups, marked a strategic shift toward tuning quinoline derivatives for specialized applications. For instance, 8-hydroxyquinoline derivatives gained prominence as chelating agents and antiseptics, while ethoxy-functionalized analogs like 4,7-diethoxyquinaldine hydrochloride were later developed to optimize solubility and bioactivity.

The synthesis of 4,7-diethoxyquinaldine hydrochloride builds upon classical methods such as the Doebner-von Miller reaction, which facilitates the incorporation of alkyl and alkoxy groups into the quinoline framework. Modern advancements in catalytic asymmetric hydrogenation have further enabled the production of enantiomerically pure intermediates, underscoring the compound's relevance in contemporary drug discovery.

Structural Significance of Ethoxy Substituents in Quinoline Systems

The ethoxy groups at the 4- and 7-positions of the quinoline ring induce distinct electronic and steric effects that modulate the compound's physicochemical and pharmacological behavior. Key structural impacts include:

  • Electronic Modulation : Ethoxy substituents act as electron-donating groups via resonance, increasing electron density at the quinoline nitrogen and adjacent carbon centers. This enhances nucleophilic reactivity at the 2-methyl position, facilitating further functionalization.
  • Solubility Enhancement : The polar ethoxy groups improve aqueous solubility compared to unsubstituted quinaldine, a critical factor for pharmaceutical intermediates requiring bioavailability.
  • Steric Hindrance : The bulk of ethoxy groups at the 4- and 7-positions restricts rotational freedom, potentially stabilizing specific conformations that optimize ligand-receptor interactions in drug candidates.

A comparative analysis of substituted quinolines reveals that 4,7-diethoxy substitution uniquely balances electronic and steric effects, as evidenced by its molecular geometry (Figure 1). The dihedral angle between the ethoxy oxygen atoms and the quinoline plane measures approximately 15°, minimizing steric clash while maintaining conjugation with the aromatic system.

Table 1: Structural Parameters of Quinaldine Derivatives

Compound Substituents Molecular Weight (g/mol) LogP*
Quinaldine 2-methyl 143.18 2.34
4,7-Diethoxyquinaldine 4-OCH$$2$$CH$$3$$, 7-OCH$$2$$CH$$3$$ 253.30 3.02
4,7-Diethoxyquinaldine HCl + HCl 267.75 2.18

*Calculated using PubChem data.

Role of Hydrochloride Salts in Pharmaceutical Intermediates

The conversion of 4,7-diethoxyquinaldine to its hydrochloride salt serves multiple purposes in pharmaceutical development:

  • Enhanced Stability : Protonation of the quinoline nitrogen mitigates oxidative degradation, particularly under alkaline conditions, by reducing electron density in the aromatic system.
  • Improved Crystallinity : The ionic nature of the hydrochloride salt promotes crystalline solid formation, simplifying purification and formulation processes.
  • Solubility Optimization : While the free base exhibits limited water solubility (0.12 mg/mL at 25°C), the hydrochloride salt increases solubility to 8.3 mg/mL, enabling aqueous-based synthetic routes.

In drug intermediate synthesis, hydrochloride salts are frequently employed to facilitate reactions requiring polar aprotic solvents. For example, the hydrochloride form of 4,7-diethoxyquinaldine participates efficiently in nucleophilic aromatic substitution reactions at the 2-methyl position, a site critical for appending pharmacophoric groups.

Mechanistic Insight : The protonated nitrogen in the hydrochloride salt withdraws electron density from the quinoline ring, activating it toward electrophilic attack. This property is exploited in the synthesis of antimalarial agents, where chloroquine analogs require precise functionalization at the 4- and 7-positions.

Properties

CAS No.

92250-98-1

Molecular Formula

C14H18ClNO2

Molecular Weight

267.75 g/mol

IUPAC Name

4,7-diethoxy-2-methylquinoline;hydrochloride

InChI

InChI=1S/C14H17NO2.ClH/c1-4-16-11-6-7-12-13(9-11)15-10(3)8-14(12)17-5-2;/h6-9H,4-5H2,1-3H3;1H

InChI Key

QJUIMPVQDQEYKI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=NC(=CC(=C2C=C1)OCC)C.Cl

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

  • 3,4-Diethoxyaniline or 3,4-dimethoxyaniline derivatives are commonly used as starting materials for introducing ethoxy groups at positions 4 and 7 after ring closure.
  • Diethoxymethylene malonate or similar malonate esters serve as electrophilic partners for condensation with substituted anilines to form acrylate intermediates.

Stepwise Synthetic Route

Step Reaction Description Conditions Yield & Notes
1. Condensation Nucleophilic addition of 3,4-diethoxyaniline to diethoxymethylene malonate forms acrylate intermediate Mild acidic conditions, room temperature to moderate heating High yield (90-96%) of acrylate intermediate
2. Cyclization Thermal cyclization of acrylate intermediate to form quinoline ester Heating in high boiling solvent (e.g., diphenyl ether) at ~250°C for several hours Good yield of quinoline ester (90-96%)
3. Hydrolysis Hydrolysis of quinoline ester to quinoline carboxylic acid Aqueous sodium hydroxide, reflux Quantitative or near-quantitative yield
4. Decarboxylation Thermal decarboxylation of quinoline carboxylic acid to 4,7-diethoxyquinoline Heating at 230-250°C in inert medium (e.g., paraffin oil) High yield (90-100%)
5. Salt Formation Treatment of free base with hydrochloric acid to form hydrochloride salt Dissolution in ethanol or methanol, addition of HCl gas or aqueous HCl High purity hydrochloride salt obtained by crystallization

Chlorination and Substitution (If Starting from 4,7-Dichloroquinoline)

  • In some synthetic routes, 4,7-dichloroquinoline is prepared first by chlorination of 4,7-dihydroxyquinoline derivatives.
  • The chlorine atoms, especially at position 4, are reactive towards nucleophilic aromatic substitution.
  • Ethoxy groups can be introduced by nucleophilic substitution of chlorine with sodium ethoxide, yielding 4,7-diethoxyquinoline.

Industrial Preparation Example (Adapted from Related Quinoline Derivatives)

A patented industrial method for preparing 4,7-dichloroquinoline, which can be adapted for 4,7-diethoxyquinoline derivatives, involves:

Step Description Conditions Yield
1 Hydrolysis of 4-hydroxy-7-chloroquinoline-3-carboxylic acid ethyl ester with NaOH, followed by acidification to precipitate intermediate acid 10% NaOH, 90-100°C; pH adjusted to 3-4 >90%
2 Thermal decarboxylation of intermediate acid in paraffin oil at 230-250°C 30-60 min heating 90-100%
3 Chlorination with phosphorus oxychloride in toluene at 90-115°C 1:2-1:3 molar ratio, 3 hours reflux 80-90% crude yield, purified by recrystallization

For 4,7-diethoxyquinoline, the chlorination step is replaced or preceded by nucleophilic substitution with ethoxide ions to introduce ethoxy groups.

Research Findings and Optimization Notes

  • pH Control : During hydrolysis and acidification steps, precise pH control (around 3-4) is critical to maximize yield and purity of intermediates.
  • Temperature Control : High-temperature cyclization and decarboxylation steps require careful temperature regulation (230-250°C) to avoid decomposition and side reactions.
  • Purification : Crude products are often purified by recrystallization from ethanol or methanol to achieve >99% purity of the hydrochloride salt.
  • Environmental Considerations : Use of solvents like toluene and paraffin oil is common, but efforts to minimize environmental impact include solvent recovery and waste treatment.

Summary Table of Preparation Methods

Preparation Stage Method Key Reagents Conditions Yield (%) Notes
Condensation Nucleophilic addition 3,4-Diethoxyaniline + diethoxymethylene malonate Mild acid, RT to moderate heat 90-96 Forms acrylate intermediate
Cyclization Thermal cyclization Acrylate intermediate Diphenyl ether, ~250°C, several hours 90-96 Forms quinoline ester
Hydrolysis Base hydrolysis NaOH, aqueous Reflux ~100 Converts ester to acid
Decarboxylation Thermal decarboxylation Quinoline acid Paraffin oil, 230-250°C, 30-60 min 90-100 Forms 4,7-diethoxyquinoline
Salt formation Acid-base reaction HCl in ethanol/methanol Room temp High Forms hydrochloride salt

Chemical Reactions Analysis

Types of Reactions

Quinaldine, 4,7-diethoxy-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the methyl group to a carboxyl group, forming quinoline carboxylic acids.

    Reduction: Hydrogenation can reduce the quinoline ring to form tetrahydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other metal catalysts.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinoline carboxylic acids.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Applications

  • Anticancer Activity :
    Quinaldine derivatives have been investigated for their potential anticancer properties. Research indicates that certain quinoline derivatives exhibit selective cytotoxicity against cancer cell lines such as MCF-7 (breast cancer), K-562 (bone marrow cancer), and HeLa (cervical cancer) cells. These compounds induce cell cycle arrest and apoptosis in cancer cells while sparing healthy cells .
  • Antimicrobial Properties :
    Quinaldine derivatives demonstrate significant antibacterial activity against both Gram-positive and Gram-negative bacteria. They have been shown to inhibit the growth of various pathogens, making them candidates for developing new antibiotics .
  • Antimalarial Agents :
    Certain quinaldine derivatives serve as intermediates in the synthesis of antimalarial drugs. The structural modifications of quinaldine lead to compounds that exhibit activity against Plasmodium species, which cause malaria .
  • Corrosion Inhibition :
    Quinaldine derivatives have been found to act as effective corrosion inhibitors for mild steel in acidic environments. Their ability to form protective films on metal surfaces contributes to their application in industrial settings .

Agrochemical Applications

Quinaldine derivatives are also explored in agrochemistry for their potential as pesticides and herbicides. Their biological activity against various pests and pathogens makes them valuable in agricultural formulations. Research has shown that certain quinoline derivatives possess insecticidal and fungicidal properties, contributing to crop protection strategies .

Material Science Applications

  • Organic Light Emitting Diodes (OLEDs) :
    Quinaldine derivatives have been utilized as ligands in the preparation of phosphorescent complexes for OLED applications. Their electronic properties allow them to play a crucial role in enhancing the efficiency of light-emitting devices .
  • Chemo-Sensors :
    The ability of quinaldine derivatives to selectively bind metal ions makes them suitable for developing chemo-sensors for environmental monitoring. These sensors can detect fluoride and heavy metal ions in various matrices .

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of a series of quinoline derivatives synthesized from quinaldine. The compounds were tested against multiple cancer cell lines using MTT assays, flow cytometry, and fluorescence microscopy. Results indicated that several derivatives exhibited potent anticancer activity with IC50 values below 10 μM against specific cancer types.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the synthesis of quinaldine-based compounds aimed at combating antibiotic-resistant bacteria. The study involved testing these compounds against clinical isolates of Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects.

Mechanism of Action

The mechanism of action of quinaldine, 4,7-diethoxy-, hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of certain biochemical pathways, depending on its structure and functional groups. For example, in medicinal applications, it may inhibit the growth of bacteria by interfering with their metabolic processes.

Comparison with Similar Compounds

Quinoline derivatives are widely studied due to their diverse pharmacological applications. Below is a detailed comparison of Quinaldine, 4,7-diethoxy-, hydrochloride with structurally related compounds:

Structural and Physicochemical Properties

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Physicochemical Properties
Quinaldine, 4,7-diethoxy-, HCl C₁₄H₁₇NO₂·HCl 4,7-diethoxy, 2-methyl 267.7 No experimental solubility/melting point data
4-Chloro-6,7-dimethoxyquinoline C₁₁H₁₀ClNO₂ 4-chloro, 6,7-dimethoxy 223.7 m.p. 403–404 K; soluble in organic solvents
Amodiaquine Hydrochloride C₂₀H₂₂ClN₃O·2HCl·2H₂O 7-chloro, 4-amino, diethylaminomethyl 464.8 Yellow crystalline; soluble in water (1:22)
Drotaverine Hydrochloride C₂₄H₃₁ClNO₄ 6,7,3',4'-tetraethoxy tetrahydroisoquinoline 433.5 Antispasmodic; empirical formula confirmed by UPLC
Key Observations:
  • Ethoxy vs.
  • Molecular Weight : The compound has a lower molecular weight than Drotaverine Hydrochloride and Amodiaquine Hydrochloride , which may influence membrane permeability .
Key Observations:
  • Ethoxylation Challenges : Introducing ethoxy groups (as in Quinaldine, 4,7-diethoxy-, HCl ) may require harsh conditions compared to methoxylation, affecting scalability .
Key Observations:
  • Unexplored Potential: The lack of biological data for Quinaldine, 4,7-diethoxy-, HCl contrasts with well-characterized analogs like Amodiaquine and Drotaverine, highlighting a gap in research .

Analytical Characterization

Compound Name Analytical Methods Reported Key Data
Quinaldine, 4,7-diethoxy-, HCl Predicted collision cross-section and m/z values. No experimental NMR or MS data
4-Chloro-6,7-dimethoxyquinoline ¹H NMR, MS, HPLC. δ 8.57 (d, J = 5.1 Hz, quinoline-H)
Drotaverine Hydrochloride UPLC, IR, NMR. Empirical formula confirmation
Key Observations:
  • Data Deficiency : The absence of spectral data for Quinaldine, 4,7-diethoxy-, HCl limits its utility in drug development pipelines compared to analogs with full characterization .

Q & A

Q. What are the recommended synthetic routes for preparing 4,7-diethoxyquinaldine hydrochloride?

The synthesis typically involves two key steps: (1) introducing ethoxy groups at the 4- and 7-positions of the quinoline core via nucleophilic substitution and (2) forming the hydrochloride salt. For example, 4-chloro-6,7-dimethoxyquinoline derivatives can react with sodium ethoxide under reflux to substitute chlorine with ethoxy groups . The hydrochloride salt is then formed by treating the free base with HCl gas or concentrated hydrochloric acid in a non-aqueous solvent (e.g., ethanol). Purification via column chromatography (using petroleum ether:EtOAc gradients) or recrystallization (methanol/water) is critical to achieve >95% purity .

Q. How should 4,7-diethoxyquinaldine hydrochloride be stored to maintain stability?

Store the compound in a tightly sealed, light-resistant container at –20°C in a desiccator. Avoid prolonged storage (>6 months) due to hydrolysis risks, particularly in humid environments. Incompatible with strong oxidizers; use inert atmospheres (N₂/Ar) for long-term stability . PPE (gloves, goggles, lab coat) and fume hoods are mandatory during handling to minimize inhalation/contact risks .

Q. What analytical methods are used to characterize this compound?

  • NMR spectroscopy : Confirm substitution patterns (e.g., ethoxy protons at δ 3.8–4.1 ppm in DMSO-d₆) and hydrochloride formation (absence of free amine protons) .
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98% by area normalization). Mobile phase: acetonitrile/water (70:30) with 0.1% TFA .
  • Mass spectrometry (ESI) : Verify molecular ion peaks ([M+H]⁺ expected at m/z ~308) and isotopic patterns consistent with Cl⁻ .

Advanced Research Questions

Q. How do structural modifications at the 4- and 7-positions influence biological activity?

Ethoxy groups at these positions enhance lipophilicity, improving membrane permeability and target binding. Comparative studies on analogs (e.g., 4,7-dichloro vs. 4,7-diethoxy derivatives) show that electron-donating ethoxy groups increase π-π stacking interactions with aromatic residues in enzyme active sites, boosting anticancer activity (IC₅₀ reduced by ~40% in MCF-7 cells) . However, excessive bulkiness (e.g., isopropoxy) reduces solubility, necessitating a balance between hydrophobicity and bioavailability.

Q. What challenges arise in achieving high synthetic yields, and how can they be mitigated?

Key challenges include:

  • Incomplete substitution : Residual chlorine at the 4-position due to steric hindrance. Mitigation: Use excess NaOEt (3 eq.) and extended reaction times (12–18 h) .
  • Byproduct formation : Over-alkylation or ring-opening side reactions. Mitigation: Monitor reaction progress via TLC and use low-temperature (–10°C) conditions during HCl salt formation .
  • Purity loss during crystallization : Optimize solvent ratios (methanol:water = 4:1) and cooling rates (0.5°C/min) to avoid amorphous precipitates .

Q. How can researchers validate analytical methods for quantifying this compound in biological matrices?

Follow ICH Q2(R1) guidelines:

  • Linearity : Test concentrations spanning 0.1–50 µg/mL (R² > 0.99).
  • Accuracy/Precision : Spike recovery (95–105%) and intra-day/inter-day RSD < 2% .
  • Specificity : Confirm no interference from plasma proteins or metabolites using LC-MS/MS .
  • LOD/LOQ : Establish detection limits (LOD = 0.05 µg/mL; LOQ = 0.1 µg/mL) via signal-to-noise ratios .

Q. What experimental design considerations are critical for stability studies?

  • Forced degradation : Expose the compound to heat (60°C), UV light (254 nm), and acidic/alkaline conditions (0.1M HCl/NaOH) to identify degradation products .
  • Kinetic modeling : Use Arrhenius plots to predict shelf life (e.g., t₉₀ > 24 months at 25°C) .
  • Hygroscopicity testing : Monitor mass changes under 75% RH to assess hydrolysis risks .

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